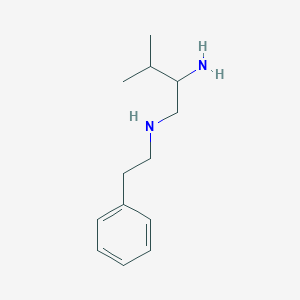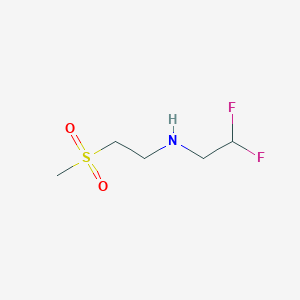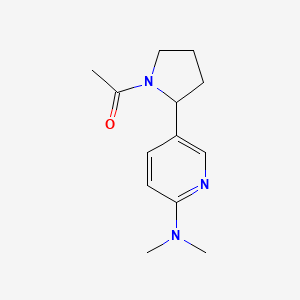
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are compounds containing two amino groups, which are essential in various chemical reactions and applications. This particular compound is characterized by its unique structure, which includes a phenylethyl group attached to the nitrogen atom and a methyl group on the butane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 3-methylbutane-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the electrophile used.
Scientific Research Applications
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
N1-Methyl-N1-phenylethane-1,2-diamine: Similar structure but lacks the methyl group on the butane chain.
N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine: Contains two phenylethyl groups and is used as a chiral auxiliary in asymmetric synthesis.
Uniqueness
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research settings.
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-11(2)13(14)10-15-9-8-12-6-4-3-5-7-12/h3-7,11,13,15H,8-10,14H2,1-2H3 |
InChI Key |
MOEDREITOJXCRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNCCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)

![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)



![2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B11821179.png)
![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)
![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)
amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)


![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)
